
6-Amino-2,2-difluoro-1,3-dioxaindane-4-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-2,2-difluoro-1,3-dioxaindane-4-carboxylicacid is a synthetic organic compound characterized by its unique structure, which includes an indane core with amino and carboxylic acid functional groups, as well as two fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2,2-difluoro-1,3-dioxaindane-4-carboxylicacid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indane Core: The indane core can be synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions.
Amination and Carboxylation:
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the indane core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or other reduced forms.
Aplicaciones Científicas De Investigación
6-Amino-2,2-difluoro-1,3-dioxaindane-4-carboxylicacid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-Amino-2,2-difluoro-1,3-dioxaindane-4-carboxylicacid involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions with these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Methyl 6-amino-2,2-difluoro-1,3-dioxaindane-5-carboxylate: This compound shares a similar core structure but differs in the position of the carboxylate group and the presence of a methyl ester.
4-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: Another compound with a similar indane core but different functional groups and substitution patterns.
Uniqueness: 6-Amino-2,2-difluoro-1,3-dioxaindane-4-carboxylicacid stands out due to its specific combination of functional groups and fluorine atoms, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C8H5F2NO4 |
|---|---|
Peso molecular |
217.13 g/mol |
Nombre IUPAC |
6-amino-2,2-difluoro-1,3-benzodioxole-4-carboxylic acid |
InChI |
InChI=1S/C8H5F2NO4/c9-8(10)14-5-2-3(11)1-4(7(12)13)6(5)15-8/h1-2H,11H2,(H,12,13) |
Clave InChI |
FLKIUWNYPDJWFV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C2C(=C1C(=O)O)OC(O2)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-Methyl-1-piperazinyl)benzofuro[3,2-d]pyrimidine](/img/structure/B13582213.png)
![3-[2-Fluoro-4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B13582220.png)
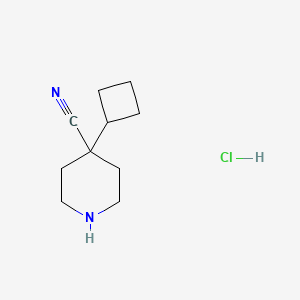
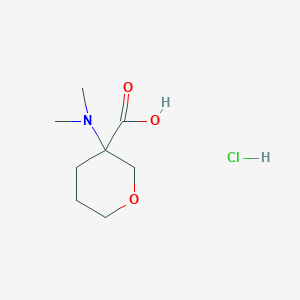
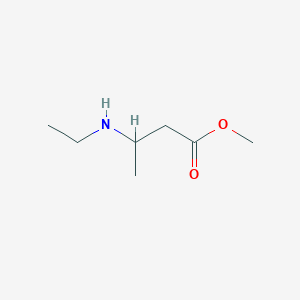
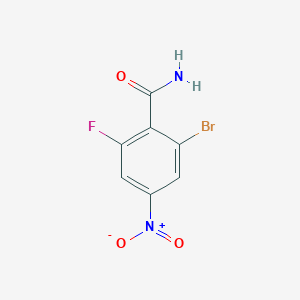
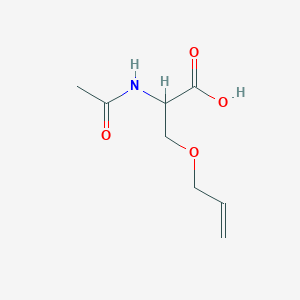
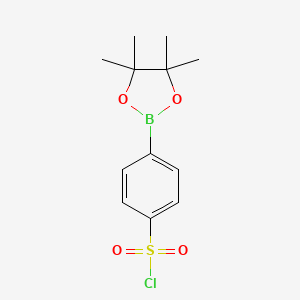
![4,4-Dimethyl-1-oxaspiro[2.4]heptane](/img/structure/B13582268.png)
![5-[({Imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B13582281.png)
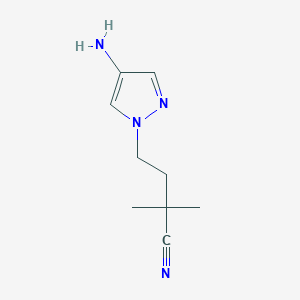
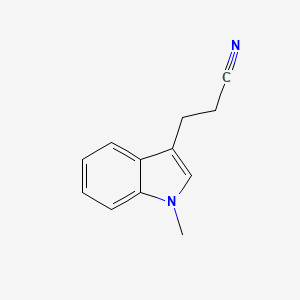
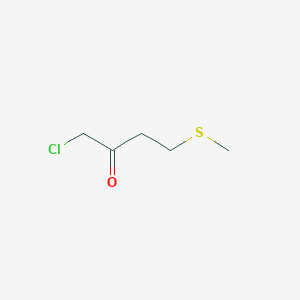
![2-Amino-3-(imidazo[1,2-A]pyridin-3-YL)propanoic acid](/img/structure/B13582307.png)
